![molecular formula C25H26NP B2771218 N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine CAS No. 321155-13-9](/img/structure/B2771218.png)
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine
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Overview
Description
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine, also known as [2-[(Cyclohexylimino)methyl]phenyl]diphenylphosphine, is a phosphine ligand . It has an empirical formula of C25H26NP and a molecular weight of 371.45 .
Molecular Structure Analysis
The molecular structure of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine can be represented by the SMILES stringC1(P(C2=CC=CC=C2)C3=CC=CC=C3/C=N/C4CCCCC4)=CC=CC=C1
. Chemical Reactions Analysis
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is suitable for various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . It can also act as a catalyst for stannylative cycloaddition of conjugated enynes and stereo- and regioselective alkynylstannylation of alkynes .Physical And Chemical Properties Analysis
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is a solid with a melting point of 116-120 °C .Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
This compound can act as a catalyst for Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming new carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Heck Reaction
The compound is suitable for the Heck Reaction , a palladium-catalyzed carbon-carbon bond-forming reaction. The Heck Reaction is used in organic chemistry to synthesize substituted olefins from aryl halides and alkenes.
Hiyama Coupling
Hiyama Coupling is another reaction where this compound finds its application . This reaction is used to create carbon-carbon bonds by coupling organosilanes with organic halides.
Negishi Coupling
The compound can also be used in Negishi Coupling , a cross-coupling reaction used to form carbon-carbon bonds. This reaction is particularly useful in complex molecule assembly and the synthesis of natural products.
Sonogashira Coupling
Sonogashira Coupling, a reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, can also be catalyzed by this compound .
Stille Coupling
Stille Coupling, a reaction that forms carbon-carbon bonds by coupling organotin compounds with organic halides, can be catalyzed by this compound .
Suzuki-Miyaura Coupling
This compound is suitable for Suzuki-Miyaura Coupling , a reaction that couples boronic acids with organic halides to form carbon-carbon bonds. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.
Stannylative Cycloaddition of Conjugated Enynes
The compound can act as a catalyst for the stannylative cycloaddition of conjugated enynes . This reaction is used to form complex cyclic structures, which are often found in natural products and pharmaceuticals.
Future Directions
properties
IUPAC Name |
N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYDMJZWNROFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321155-13-9 |
Source
|
Record name | (NE)-N-{[2-(diphenylphosphanyl)phenyl]methylidene}cyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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